REACTION_CXSMILES
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[NH:1]1[CH2:6][CH2:5][CH2:4][NH:3][C:2]1=[O:7].C[Si](C)(C)Cl.[S:13](Cl)([CH3:16])(=[O:15])=[O:14]>>[S:13]([N:1]1[CH2:6][CH2:5][CH2:4][NH:3][C:2]1=[O:7])([CH3:16])(=[O:15])=[O:14]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1C(NCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C[Si](Cl)(C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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S(=O)(=O)(C)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was produced
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Type
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CUSTOM
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Details
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The reaction product was recrystallized from acetone at low temperature
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Name
|
|
Type
|
|
Smiles
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S(=O)(=O)(C)N1C(NCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |